molecular formula C18H16N2O B1684005 (2E,6E)-2,6-bis(pyridin-4-ylmethylene)cyclohexanone CAS No. 871361-88-5

(2E,6E)-2,6-bis(pyridin-4-ylmethylene)cyclohexanone

Cat. No. B1684005
CAS RN: 871361-88-5
M. Wt: 276.3 g/mol
InChI Key: CYVVJSKZRBZHAV-UNZYHPAISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E,6E)-2,6-bis(pyridin-4-ylmethylene)cyclohexanone, also known as 2,6-bis(pyridin-4-ylmethylene)cyclohexanone, is an organic compound with a molecular formula of C15H16N2O. It is a colorless solid that is soluble in common organic solvents such as ethanol, acetone, and ethyl acetate. This compound is of interest in the scientific research community due to its potential applications in in vivo and in vitro studies, its mechanism of action, and its biochemical and physiological effects.

Scientific Research Applications

Cancer Therapy: Inhibition of AKT Signaling

SC66 functions as an allosteric inhibitor of the AKT protein, a key player in cancer cell survival and proliferation. By preventing the binding of PIP3 to the PH domain, SC66 inhibits the activation of AKT . This action is crucial in cancer therapy as it can lead to the suppression of tumor growth and induction of apoptosis in cancer cells, including glioblastoma and cervical cancer .

Antiproliferative Effects on Glioblastoma

In glioblastoma, SC66 has shown to significantly reduce cell proliferation and induce cell cycle arrest in the G0/G1 phase. It achieves this by downregulating the AKT/β-catenin pathway, which is vital for the survival and proliferation of glioblastoma cells .

Induction of Apoptosis in Cancer Cells

SC66 induces apoptosis in various cancer cell lines. The compound achieves this by disrupting the normal signaling pathways that cancer cells rely on for survival, such as the AKT/β-catenin pathway mentioned earlier .

Inhibition of Cell Migration and Invasion

The compound has been reported to suppress epithelial-mesenchymal transition (EMT)-mediated cell migration and invasion, which are processes critical for cancer metastasis. This suggests a potential role for SC66 in preventing the spread of cancer .

Targeting AKT Mutation E17K

SC66’s inhibition of AKT is maintained even against the cancer-relevant AKT mutation E17K, which is resistant to the actions of PIP3K inhibitors. This highlights SC66’s potential as a treatment for cancers with this specific mutation .

Disruption of mTOR Signaling and Glucose Uptake

SC66 has been shown to disrupt mTOR signaling and glucose uptake in cervical cancer cells. This disruption is significant because many cancer cells have increased glucose uptake and metabolism, a phenomenon known as the Warburg effect .

Mechanism of Action

Target of Action

SC66, also known as (2E,6E)-2,6-bis(pyridin-4-ylmethylene)cyclohexanone, is primarily an inhibitor of the protein kinase Akt . Akt, also known as Protein Kinase B (PKB), plays a crucial role in cellular processes such as glucose metabolism, apoptosis, cell proliferation, transcription, and cell migration .

Mode of Action

SC66 interacts with Akt in a unique way. It is an allosteric inhibitor that interferes with the Pleckstrin Homology (PH) domain’s binding to Phosphatidylinositol (3,4,5)-trisphosphate (PIP3), leading to Akt ubiquitination and subsequent deactivation . This interaction results in a reduction in both total and phospho-Akt levels .

Biochemical Pathways

The primary biochemical pathway affected by SC66 is the Akt/β-catenin signaling pathway . By inhibiting Akt, SC66 impacts downstream effectors of the Akt pathway, including the mammalian target of rapamycin (mTOR), GSK-3β, and Bax . The inhibition of Akt leads to the activation of GSK-3β, which directly interacts with Bax, leading to Bax oligomerization and activation . This process ultimately leads to apoptosis, a form of programmed cell death .

Pharmacokinetics

ADME properties can be predicted using various computational tools , but experimental validation is necessary for accurate information.

Result of Action

SC66 has been shown to have significant antitumor effects in various cancer cell lines. It inhibits cell viability, proliferation, migration, and invasion, and induces apoptosis . For instance, in bladder cancer cells, SC66 was found to inhibit the Epithelial-Mesenchymal Transition (EMT) process, a key step in cancer metastasis . In hepatocellular carcinoma cells, SC66 led to a reduction in colony formation .

properties

IUPAC Name

(2E,6E)-2,6-bis(pyridin-4-ylmethylidene)cyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O/c21-18-16(12-14-4-8-19-9-5-14)2-1-3-17(18)13-15-6-10-20-11-7-15/h4-13H,1-3H2/b16-12+,17-13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYVVJSKZRBZHAV-UNZYHPAISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=CC2=CC=NC=C2)C(=O)C(=CC3=CC=NC=C3)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C/C(=C\C2=CC=NC=C2)/C(=O)/C(=C/C3=CC=NC=C3)/C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E,6E)-2,6-bis(pyridin-4-ylmethylene)cyclohexanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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